molecular formula C14H28N2O4S B2886894 tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate CAS No. 865605-26-1

tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate

Cat. No. B2886894
CAS RN: 865605-26-1
M. Wt: 320.45
InChI Key: WYOUASZZACANGY-UHFFFAOYSA-N
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Description

“tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate” is a complex organic compound. It is related to the family of carbamates, which are organic compounds derived from carbamic acid . Carbamates are often used in the synthesis of various pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure data for “this compound” is not available in the current data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The specific physical and chemical properties for “this compound” are not available in the current data .

Scientific Research Applications

Synthesis and Reactions

tert-Butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate and related compounds are extensively used in the synthesis and reactions of silyl carbamates. These chemicals serve as precursors or intermediates in the transformation of amino protecting groups, highlighting their importance in the chemoselective manipulation of amino acids and peptides. For example, the transformation of N-tert-butoxycarbonyl (Boc) into N-benzyloxycarbonyl (Z) compounds via a silyl carbamate under mild conditions demonstrates the versatility of these compounds in synthetic chemistry (Sakaitani & Ohfune, 1990).

Deprotection and Acylation

Research on penta-N-protected polyamides illustrates the use of this compound derivatives for selective deprotection and acylation. This showcases the compound's utility in the precise modification of amino acids, enabling the synthesis of derivatives with independently removable protecting groups, which is critical in peptide synthesis (Pak & Hesse, 1998).

Selective Deprotection

The development of new methods for the selective deprotection of tert-butoxycarbonyl (Boc) groups underscores the significance of this compound in synthetic organic chemistry. Such methods enable high-yield reactions and are essential for the synthesis of complex organic molecules, including those with potential pharmaceutical applications (Min, 2007).

Asymmetric Synthesis

The compound plays a role in the asymmetric synthesis of protected 1,2-amino alcohols, demonstrating its utility in the creation of chiral molecules. This is particularly relevant in the development of pharmaceuticals and agrochemicals where enantiomerically pure compounds can have significantly different biological activities (Tang, Volkman, & Ellman, 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. The specific safety and hazard data for “tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate” is not available in the current data .

properties

IUPAC Name

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4S/c1-13(2,3)19-11(17)15-7-9-21-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOUASZZACANGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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